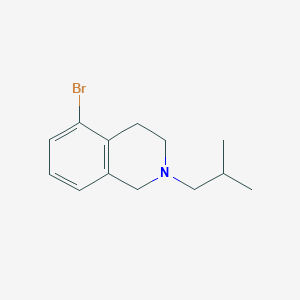

5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline

Description

5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is a brominated tetrahydroisoquinoline derivative characterized by a bicyclic aromatic structure with a bromine substituent at the 5-position and an isobutyl group at the 2-position.

Structure

3D Structure

Properties

Molecular Formula |

C13H18BrN |

|---|---|

Molecular Weight |

268.19 g/mol |

IUPAC Name |

5-bromo-2-(2-methylpropyl)-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C13H18BrN/c1-10(2)8-15-7-6-12-11(9-15)4-3-5-13(12)14/h3-5,10H,6-9H2,1-2H3 |

InChI Key |

GRVYBKNKHZVUIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCC2=C(C1)C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Cyclization :

-

Isobutyl Introduction :

Yield : 65–78% (over two steps).

Advantages : High regioselectivity for bromine at position 5.

Limitations : Requires careful control of alkylation conditions to avoid over-alkylation.

Direct Alkylation of Preformed Tetrahydroisoquinoline

This method involves introducing the isobutyl group after bromination. A representative protocol from Patent WO2005118548A1 describes alkylation using 2-bromoacetamide derivatives:

Procedure:

-

Substrate Preparation :

-

Alkylation :

| Parameter | Value |

|---|---|

| Catalyst | Ru(II)-(R,R)-TsDPEN |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Purity (HPLC) | >98% |

Advantages : Enantioselective synthesis feasible with chiral catalysts.

Challenges : High catalyst cost and sensitivity to moisture.

Bromination of 2-Isobutyl-1,2,3,4-tetrahydroisoquinoline

Bromination of pre-alkylated tetrahydroisoquinoline ensures precise positioning of the bromine atom. Electrophilic bromination using N-bromosuccinimide (NBS) or dibromoisocyanuric acid (DBI) in acidic media is common:

Protocol:

-

Substrate Synthesis :

-

Bromination :

Yield : 58–64%.

Regioselectivity : Bromination favors position 5 due to electron-donating effects of the isobutyl group.

One-Pot Cyclization-Alkylation-Bromination

A streamlined approach from Chinese Patent CN103880745B combines cyclization, alkylation, and bromination in a single pot:

Steps:

-

Reduction-Amidation :

-

Cyclization :

-

Isobutyl Introduction :

Yield : 52% (over three steps).

Advantages : Minimizes intermediate isolation, improving efficiency.

Drawbacks : Lower yield due to competing side reactions.

Asymmetric Synthesis via Chiral Auxiliaries

For enantiomerically pure products, asymmetric hydrogenation is employed. Patent EP1998775B1 details the use of Ru(II)-cymene complexes with chiral diamines to achieve >90% enantiomeric excess (ee):

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Amino or thio-substituted isoquinolines.

Scientific Research Applications

Neurodegenerative Disorders

Research indicates that derivatives of tetrahydroisoquinoline can serve as potential treatments for neurodegenerative disorders. Specifically, compounds that interact with orexin receptors have shown promise in addressing conditions like narcolepsy and other sleep disorders .

- Case Study : A study highlighted the efficacy of certain tetrahydroisoquinoline derivatives as non-peptide antagonists of human orexin receptors. These compounds have potential applications in treating eating disorders and sleep disorders such as insomnia and narcolepsy .

Cancer Treatment

Tetrahydroisoquinoline derivatives have been investigated for their anti-cancer properties. The compound's ability to modulate estrogen receptor activity suggests its potential in treating estrogen receptor-positive breast cancer and other hormone-related cancers .

- Case Study : A patent described a method utilizing tetrahydroisoquinoline derivatives in combination with established chemotherapy agents to enhance therapeutic efficacy against resistant cancer types .

The biological activities of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline extend beyond neurodegenerative disorders and cancer treatment.

Antimicrobial Properties

Recent studies have indicated that tetrahydroisoquinoline compounds exhibit antimicrobial activity against various pathogens. The structural features of these compounds can be optimized to enhance their efficacy against resistant strains .

- Data Table: Antimicrobial Efficacy

| Compound | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | C. difficile | 6 | |

| Tetrahydroisoquinoline Derivative | E. faecium | 10 |

Safety Profile

The safety profile of this compound is crucial for its application in medicinal chemistry. The compound has been classified with specific hazard warnings related to skin and eye irritation .

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline and its derivatives depends on their specific molecular targets. These compounds may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as agonists or antagonists.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline and its analogues:

Notes:

Pharmacological and Functional Insights

While direct data for 5-Bromo-2-isobutyl-THIQ is sparse, related compounds provide clues:

- CKD712 (): A structurally distinct tetrahydroisoquinoline derivative with a naphthylmethyl group. It accelerates wound healing via VEGF production through AMPK/HO-1 pathways . This suggests that brominated THIQ derivatives may similarly target growth factor pathways, though substituent groups (e.g., isobutyl vs. naphthylmethyl) would alter receptor interactions.

Biological Activity

5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline (5-Br-IBTHIQ) is a notable compound within the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

5-Br-IBTHIQ is characterized by a bicyclic structure that includes a saturated isoquinoline ring with a bromine atom at the fifth position and an isobutyl group at the second position. Its molecular formula is C12H14BrN. The unique combination of these substituents may confer distinct biological properties compared to other THIQ derivatives.

Biological Activities

Research indicates that 5-Br-IBTHIQ exhibits several significant biological activities:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth. The presence of the bromine atom may enhance its interaction with biological targets involved in cancer progression .

- Neuroprotective Effects : THIQ derivatives are known for their neuroprotective properties. 5-Br-IBTHIQ might contribute to this activity through modulation of neurotransmitter systems or protection against oxidative stress .

- Antimicrobial Properties : Some studies suggest that derivatives of THIQ possess antimicrobial activities against various pathogens, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ compounds highlight how specific structural features influence their biological activities. For 5-Br-IBTHIQ:

- Bromine Substituent : The presence of the bromine atom enhances lipophilicity and may improve binding affinity to biological targets compared to non-brominated analogs.

- Isobutyl Group : This substituent could affect the compound's steric properties and interactions with receptors or enzymes, potentially enhancing its efficacy .

Synthesis Methods

The synthesis of 5-Br-IBTHIQ can be achieved through various methods, including:

- Bromination of Tetrahydroisoquinoline Derivatives : Utilizing brominating agents to selectively introduce the bromine atom at the desired position.

- Alkylation Reactions : Employing isobutyl groups in alkylation reactions to achieve the final structure.

These synthetic routes often involve high yields and specific conditions tailored to maintain the integrity of the bicyclic structure.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 5-Br-IBTHIQ and related compounds:

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline, and what key reagents are involved?

The synthesis typically involves bromination of a tetrahydroisoquinoline precursor. For example, bromination at the 5-position using bromine in acetic acid or dichloromethane under controlled conditions is a common approach . Additional steps may include introducing the isobutyl group via alkylation or reductive amination. Characterization often employs -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95% by area normalization). Structural validation relies on spectroscopic methods: -NMR (e.g., aromatic proton splitting patterns) and FT-IR (C-Br stretching at ~550–600 cm) . For stereochemical confirmation, X-ray crystallography or chiral HPLC may be required .

Q. What are the primary challenges in scaling up the synthesis of this compound?

Key challenges include controlling exothermic reactions during bromination and minimizing side products like di-brominated derivatives. Batch reactors with temperature-controlled stirring (0–5°C) and slow reagent addition are recommended for reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity in bromination steps?

Solvent choice significantly impacts regioselectivity: polar aprotic solvents (e.g., DCM) favor monobromination, while acetic acid may promote di-substitution. Catalytic Lewis acids (e.g., FeCl) can improve reaction efficiency. Kinetic studies via in-situ monitoring (e.g., Raman spectroscopy) help identify optimal reaction times .

Q. What methodologies resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives?

Discrepancies in biological data (e.g., receptor binding vs. enzyme inhibition) may arise from stereochemical variations or assay conditions. To address this:

- Use enantiomerically pure samples (chiral resolution via HPLC) .

- Validate activity across multiple cell lines (e.g., HEK-293 for receptor studies, HDFs for wound-healing assays) .

- Employ competitive binding assays with radiolabeled ligands to quantify affinity .

Q. What strategies are effective for studying the compound’s interaction with neurotransmitter systems?

- In vitro : Radioligand displacement assays (e.g., -serotonin for 5-HT receptors) .

- In silico : Molecular docking using crystal structures of target receptors (e.g., PDB ID 6WGT for dopamine D2 receptor) .

- In vivo : Behavioral assays in rodent models (e.g., forced swim test for antidepressant activity) .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Bromine at the 5-position enhances lipophilicity and membrane permeability, as shown by logP calculations (e.g., ClogP ~2.5 vs. ~1.8 for non-brominated analogs) . Fluorine substitution at other positions (e.g., 8-fluoro) may alter metabolic stability by resisting CYP450 oxidation .

Methodological Considerations

Q. What analytical techniques are critical for resolving spectral data conflicts in structural elucidation?

- NMR discrepancies : Use 2D techniques (COSY, HSQC) to assign overlapping signals.

- Mass spec anomalies : High-resolution MS (HRMS) with <5 ppm error confirms molecular formula .

- X-ray vs. computational models : Compare experimental crystallographic data with DFT-optimized geometries .

Q. How can researchers design experiments to evaluate the compound’s role in VEGF-mediated processes?

- In vitro : Treat human dermal fibroblasts (HDFs) with the compound and measure VEGF secretion via ELISA. Use inhibitors (e.g., AMPK or HO-1 inhibitors) to dissect signaling pathways .

- In vivo : Full-thickness wound models in mice, with daily topical application and histological analysis of angiogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.